molecular formula C8H12Cl2N2O2 B152269 (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride CAS No. 69179-66-4

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Cat. No.: B152269
CAS No.: 69179-66-4
M. Wt: 239.1 g/mol
InChI Key: BLWAMKFMQILIGN-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a phenyl ring, making it a versatile compound in various chemical and biological applications. This compound is often used in the synthesis of peptides and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.

    Hydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can undergo further reduction to form more reduced amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: More reduced amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the ®-form, with similar but not identical properties.

    4-Aminophenylacetic acid: Lacks the additional amino group, resulting in different reactivity and applications.

    Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.

Uniqueness

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of two amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAMKFMQILIGN-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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